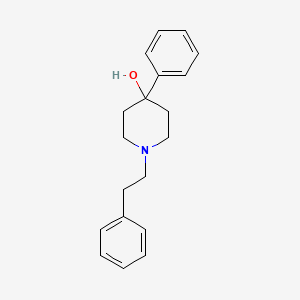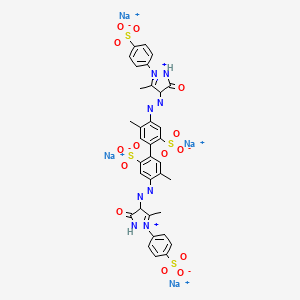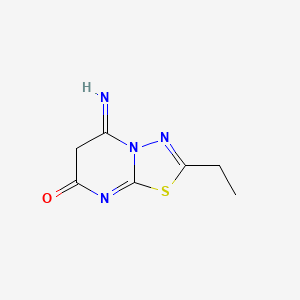
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-ethyl-4-amino-1,3-thiazole with a suitable aldehyde under acidic conditions can lead to the formation of the desired thiadiazolo pyrimidine ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
- 5-imino-6-(2-thienylmethylene)-2-(trifluoromethyl)-5,6-dihydro-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
- 5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
Comparison: Compared to similar compounds, 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one is unique due to its specific substituents and ring structure, which may confer distinct biological activities and chemical reactivity. Its ethyl group and imino functionality can influence its interaction with biological targets and its overall stability .
Properties
CAS No. |
116776-44-4 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-2-6-10-11-4(8)3-5(12)9-7(11)13-6/h8H,2-3H2,1H3 |
InChI Key |
VFPSMRSXGATWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=N)CC(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



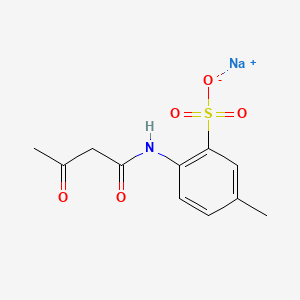
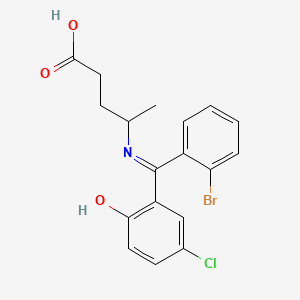
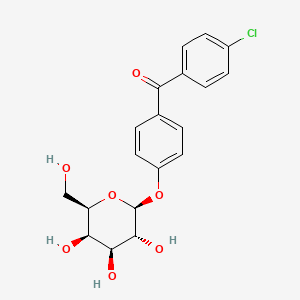
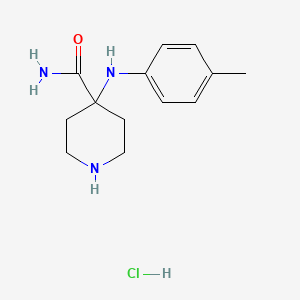
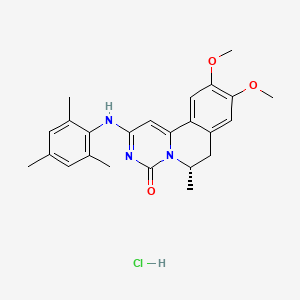
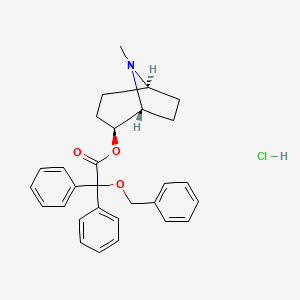
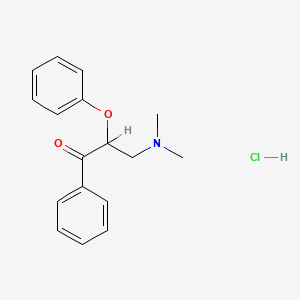

![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)

